molecular formula C12H6FN3O2 B6055129 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No.: B6055129
M. Wt: 243.19 g/mol
InChI Key: ZBJHDEAIEJAFBA-UHFFFAOYSA-N
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Description

6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, also known as FPyPD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been studied extensively for its pharmacological properties and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in cellular signaling pathways. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis. This compound has also been shown to inhibit the activity of certain transcription factors, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to the inhibition of cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death. This compound has also been shown to inhibit the activity of certain transcription factors, which play a crucial role in the regulation of gene expression. This compound has also been shown to have anti-inflammatory and antiangiogenic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione in lab experiments is its stability. This compound is stable under normal laboratory conditions and can be easily synthesized on a large scale. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in vivo.

Future Directions

There are several future directions for the study of 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This will help to identify potential targets for the development of new therapies. Another area of research is the development of drug delivery systems that can improve the solubility and bioavailability of this compound. Finally, more studies are needed to evaluate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves the reaction of 3-fluoroaniline and 2,3-dichloro-5,6-dicyanopyrazine in the presence of a base. The resulting product is then subjected to a cyclization reaction, which leads to the formation of this compound. This method has been optimized and can be carried out on a large scale, making it suitable for industrial production.

Scientific Research Applications

6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has been extensively studied for its potential as a therapeutic agent. It has shown promising results in various preclinical studies, including antitumor, anti-inflammatory, and antiangiogenic activities. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In vivo studies have demonstrated that this compound can inhibit tumor growth and angiogenesis in animal models. Additionally, this compound has shown potential as a treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.

Properties

IUPAC Name

6-(3-fluorophenyl)pyrrolo[3,4-b]pyrazine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6FN3O2/c13-7-2-1-3-8(6-7)16-11(17)9-10(12(16)18)15-5-4-14-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJHDEAIEJAFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C3=NC=CN=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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